molecular formula C24H26BrN3O3S B2626807 Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 681274-21-5

Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Cat. No. B2626807
CAS RN: 681274-21-5
M. Wt: 516.45
InChI Key: ZNLDDJIPEOXSOV-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is a key component of many important synthetic drug molecules and binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has attracted significant interest among researchers . Various methods have been explored, including the aminomethylation reaction and the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been used in a variety of chemical reactions. For instance, they have been used in the synthesis of antiviral agents .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors .

Scientific Research Applications

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The compound “Oprea1_069340” can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Activity

Indole derivatives, including “Oprea1_069340”, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This makes “Oprea1_069340” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indole derivatives have shown potential in combating cancer drug resistance .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This suggests that “Oprea1_069340” could be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. This makes “Oprea1_069340” a potential candidate for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown antitubercular activity. This suggests that “Oprea1_069340” could be used in the development of new antitubercular drugs .

Mechanism of Action

While the specific mechanism of action for your compound is not available, some indole derivatives have been found to inhibit tubulin polymerization, a key process in cell division .

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Future research will likely continue to explore the synthesis of a variety of indole derivatives and their potential applications in treating various diseases .

properties

IUPAC Name

ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLDDJIPEOXSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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